2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound that features a fluorophenyl group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with thiomorpholine under specific conditions. A common method might include:
Step 1: Formation of an intermediate by reacting 4-fluorobenzaldehyde with a suitable reagent.
Step 2: Introduction of the thiomorpholine ring through nucleophilic substitution or addition reactions.
Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiomorpholine ring might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
- 2-(4-Bromophenyl)-1-(thiomorpholin-4-yl)ethan-1-one
- 2-(4-Methylphenyl)-1-(thiomorpholin-4-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-1-(thiomorpholin-4-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHYSSHKNKTUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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